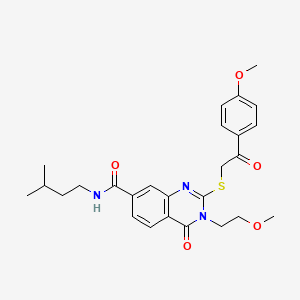

![molecular formula C15H21ClN4OS B2604745 N-(4-(pyrrolidin-1-yl)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride CAS No. 1351600-99-1](/img/structure/B2604745.png)

N-(4-(pyrrolidin-1-yl)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

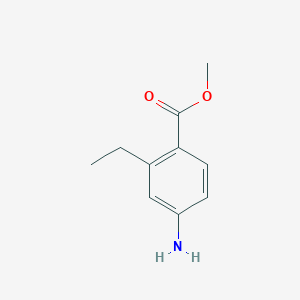

“N-(4-(pyrrolidin-1-yl)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride” is a chemical compound that contains a pyrrolidine ring and a thiadiazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and thiadiazole rings, connected by a butyl chain. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the thiadiazole ring is known to participate in various chemical reactions .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Research on thiadiazoles highlights their significant role in medicinal chemistry due to their diverse biological activities. For instance, thiadiazoles have been synthesized and evaluated for antibacterial and antifungal activities against various pathogens. These compounds exhibit promising inhibitory effects against both gram-positive and gram-negative bacteria, as well as various fungi, underscoring their potential as lead compounds for developing new antimicrobial agents (G. K. Patel & H. S. Patel, 2015).

Anticancer Potential

The synthesis of thiadiazole derivatives and their copper(II) complexes has demonstrated significant cytotoxicity against various human cancer cell lines, including breast cancer and prostate adenocarcinoma. This indicates the potential of thiadiazole derivatives in anticancer drug development, with certain derivatives showing particularly potent activity against specific cancer types (F. Adhami et al., 2014).

Insecticidal Properties

The exploration of thiadiazole derivatives as insecticidal agents against the cotton leafworm, Spodoptera littoralis, has revealed that certain compounds exhibit significant insecticidal efficacy. This highlights the potential application of thiadiazole derivatives in agricultural pest management, offering a pathway to develop more effective and potentially less harmful insecticides (A. Fadda et al., 2017).

Electrochromic Materials

Thiadiazole derivatives have also been investigated for their electrochromic properties. Compounds incorporating thiadiazole units have been developed for potential use in electrochromic devices, demonstrating fast-switching properties and low bandgap energies. These materials could contribute to advancements in smart windows, displays, and other electrochromic applications (Shouli Ming et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(4-pyrrolidin-1-ylbutyl)-2,1,3-benzothiadiazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS.ClH/c20-15(12-5-6-13-14(11-12)18-21-17-13)16-7-1-2-8-19-9-3-4-10-19;/h5-6,11H,1-4,7-10H2,(H,16,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYSPGMPTWVGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCNC(=O)C2=CC3=NSN=C3C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2604664.png)

![(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine](/img/structure/B2604665.png)

![1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2604671.png)

![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methoxybenzamide](/img/structure/B2604675.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2604676.png)

![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2604685.png)